1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalytic reactions and continuous flow processes to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the pyrazolo[3,4-d]pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also have a pyrazolo[3,4-d]pyrimidine core and are studied for their potential as enzyme inhibitors.
Uniqueness
1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the ethylphenyl and mercapto groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N4OS |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4OS/c1-2-8-3-5-9(6-4-8)17-11-10(7-14-17)12(18)16-13(19)15-11/h3-7H,2H2,1H3,(H2,15,16,18,19) |
InChI Key |
ZTIONPMRNSPTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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